4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid
Description
Benzoic acid is a common constituent in many different compounds. It is a simple aromatic carboxylic acid . The structure of benzoic acid is composed of a benzene ring substituted with a carboxyl group. It is used in a wide variety of applications, from preservatives to plasticizers .
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves the use of Friedel-Crafts reactions . This type of reaction involves the substitution of a hydrogen atom on an aromatic ring with an alkyl or acyl group .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring attached to a carboxylic acid group . The presence of the carboxylic acid group can influence the properties of the molecule, including its reactivity and solubility .Chemical Reactions Analysis
Benzoic acid can undergo a variety of chemical reactions. For example, it can react with bases to form salts, with alcohols to form esters, and with ammonia to form amides .Physical And Chemical Properties Analysis
Benzoic acid is a white, crystalline solid at room temperature. It has a molecular weight of 122.12 g/mol . It is soluble in water, and the solubility at 25°C is 3.44 g/L .properties
IUPAC Name |
4-[[[4-(4-chlorophenyl)phenyl]sulfonylamino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-18-9-5-15(6-10-18)16-7-11-19(12-8-16)27(25,26)22-13-14-1-3-17(4-2-14)20(23)24/h1-12,22H,13H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRJHKGQSZKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)methyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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